Propanedioic acid, [(1R)-1-(4-fluorophenyl)-2-nitroethyl]-, diethyl ester
Description
This compound is a malonic acid derivative with a chiral [(1R)-1-(4-fluorophenyl)-2-nitroethyl] substituent at the central carbon. Its molecular formula is C₁₅H₁₇FNO₆ (calculated), featuring:
- Diethyl ester groups: Enhances lipophilicity and volatility.
- 4-Fluorophenyl moiety: Introduces electron-withdrawing effects.
- (1R)-configuration: Stereochemistry may influence biological interactions or synthetic pathways.
While direct data on its applications are absent in the evidence, structurally related esters are used in organic synthesis, vaping products (e.g., diethyl malonate in ), and pharmaceuticals .
Properties
CAS No. |
620960-32-9 |
|---|---|
Molecular Formula |
C15H18FNO6 |
Molecular Weight |
327.30 g/mol |
IUPAC Name |
diethyl 2-[(1R)-1-(4-fluorophenyl)-2-nitroethyl]propanedioate |
InChI |
InChI=1S/C15H18FNO6/c1-3-22-14(18)13(15(19)23-4-2)12(9-17(20)21)10-5-7-11(16)8-6-10/h5-8,12-13H,3-4,9H2,1-2H3/t12-/m0/s1 |
InChI Key |
ZACBTYXUOOOLDC-LBPRGKRZSA-N |
Isomeric SMILES |
CCOC(=O)C([C@@H](C[N+](=O)[O-])C1=CC=C(C=C1)F)C(=O)OCC |
Canonical SMILES |
CCOC(=O)C(C(C[N+](=O)[O-])C1=CC=C(C=C1)F)C(=O)OCC |
Origin of Product |
United States |
Biological Activity
Propanedioic acid, [(1R)-1-(4-fluorophenyl)-2-nitroethyl]-, diethyl ester is a synthetic compound with potential applications in medicinal chemistry and biochemistry. Understanding its biological activity is crucial for evaluating its therapeutic potential and safety profile. This article reviews the available literature on the biological activity of this compound, focusing on its pharmacological effects, toxicity, and metabolic pathways.
Chemical Structure and Properties
- Chemical Formula: C12H14FNO4
- Molecular Weight: 253.25 g/mol
- IUPAC Name: this compound
The compound features a diethyl ester functional group attached to a malonic acid backbone, along with a fluorophenyl and nitroethyl substituent. This structural configuration may influence its biological interactions.
Pharmacological Effects
Research indicates that malonic acid derivatives exhibit various biological activities including:
- Antibacterial Activity: Studies have shown that malonic acid derivatives can inhibit the growth of certain bacterial strains. For instance, derivatives similar to diethyl malonate have demonstrated antibacterial properties against Penicillium expansum .
- Enzyme Inhibition: Malonic acid derivatives may act as enzyme inhibitors. The presence of the nitro group in the structure could enhance interactions with target enzymes, potentially leading to therapeutic effects.
Toxicity Studies
Toxicological assessments have been conducted to evaluate the safety of propanedioic acid derivatives:
- Acute Toxicity: The LD50 values for related compounds indicate low acute toxicity. For instance, studies on diethyl malonate showed an LD50 greater than 2000 mg/kg in rats . This suggests that propanedioic acid diethyl ester may also exhibit a similar safety profile.
- Dermal and Eye Irritation: Limited studies report slight to moderate eye irritation in animal models . However, skin sensitization tests have shown no significant irritating effects.
Metabolism and Pharmacokinetics
The metabolism of propanedioic acid derivatives typically involves hydrolysis by esterases, leading to the formation of corresponding alcohols and malonic acid monoesters . The absorption characteristics vary across species:
- In vitro studies suggest variable absorption rates through skin membranes, with absorption rates in nude mice reaching up to 15% .
- Human skin grafts on nude mice showed absorption rates around 4%, indicating relatively low dermal penetration under non-occlusive conditions.
Case Studies and Research Findings
Several studies have focused on the synthesis and characterization of propanedioic acid derivatives:
- Synthesis with Acrylamide: A study demonstrated the condensation reaction between malonic diethyl ester and acrylamide, yielding polyfunctional substances with potential biological applications .
- Mass Spectrometry Analysis: Mass spectrometry has been employed to analyze the secondary metabolites derived from propanedioic acid derivatives, providing insights into their structural integrity and biological activity .
Data Table: Summary of Biological Activities
Scientific Research Applications
Antitumor Activity
Research has indicated that derivatives of propanedioic acid can exhibit antitumor properties. For instance, a study investigated the synthesis of radioiodinated phenylalkyl malonic acid derivatives for pH imaging in tumors. The derivatives were tested for their ability to target acidic environments typical of tumor tissues, demonstrating potential for diagnostic imaging and therapeutic applications .
Synthesis of Bioactive Compounds
Propanedioic acid derivatives are often used as intermediates in the synthesis of bioactive compounds. A notable example includes the synthesis of hydrazone derivatives from flurbiprofen, which are being evaluated for anti-inflammatory and anticancer activities. The incorporation of various aromatic aldehydes into the malonic acid structure allows for the development of compounds with enhanced biological activity .
Herbicides and Pesticides
The compound has been explored for its potential use in developing herbicides. Research indicates that substituents on the malonic acid framework can modify biological activity, leading to effective herbicidal properties. For example, substituted cyclic amides derived from malonic acid have shown efficacy in agricultural applications .
Polymer Chemistry
Propanedioic acid derivatives are utilized in the synthesis of polymers and advanced materials. The diethyl ester form can act as a building block for producing polyesters and other polymeric materials with desirable mechanical and thermal properties. This application is crucial in developing materials for packaging, coatings, and other industrial uses.
Data Tables
| Study Reference | Compound Tested | Activity Observed |
|---|---|---|
| Radioiodinated phenylalkyl malonic acids | Tumor pH imaging | |
| Hydrazone derivatives from flurbiprofen | Anti-inflammatory and anticancer effects |
Case Study 1: Tumor Imaging
A study published in PLOS One demonstrated that specific malonic acid derivatives could be radiolabeled for use in imaging acidic tumor environments. The research highlighted the importance of pH targeting in enhancing the efficacy of tumor diagnostics .
Case Study 2: Synthesis of Bioactive Hydrazones
A recent investigation synthesized several hydrazone derivatives from flurbiprofen using propanedioic acid as a precursor. These compounds were screened for biological activity, revealing promising results against inflammation and cancer cell lines, indicating their potential as therapeutic agents .
Comparison with Similar Compounds
Propanedioic Acid, 2-[2-(2,4-Difluorophenyl)-2-Propen-1-yl]-, Diethyl Ester ()
- Substituent : 2-(2,4-Difluorophenyl)allyl group.
- Key Differences :
- Fluorine positions : 2,4-Difluoro vs. 4-fluoro substitution alters electronic and steric profiles.
- Lack of nitro group : Reduces oxidative reactivity.
- Allyl vs. nitroethyl chain : Allyl groups enable conjugate addition, while nitroethyl may participate in redox reactions.
- Molecular Weight : ~294.3 g/mol (vs. ~338.3 g/mol for the target compound).
Diethyl 2-[(4-Fluoroanilino)methylidene]malonate ()
- Substituent: [(4-Fluorophenyl)amino]methylene group.
- Key Differences: Amino vs. nitro group: The amino group (-NH-) is electron-donating, contrasting with the electron-withdrawing nitro group. Imine structure: Enables tautomerism and coordination chemistry.
- Applications : Likely used as a Schiff base precursor or chelating agent.
Propanedioic Acid, (4-Amino-2-Methylphenyl)methyl-, Diethyl Ester ()
- Substituent: (4-Amino-2-methylphenyl)methyl group.
- Molecular Weight : 279.3 g/mol (lower than the target compound).
Diethyl 2-Phthalimidomalonate ()
- Substituent : Phthalimido group (isoindole-1,3-dione).
- Key Differences :
- Bulky aromatic substituent : Limits solubility but enhances stability.
- Amide functionality : Participates in peptide-like bond formation.
- Applications: Intermediate in amino acid synthesis (e.g., tryptophan analogs) .
Diethyl Ethylmalonate and Diethyl Butylmalonate (Evidences 7, 9)
- Substituents : Simple alkyl chains (ethyl or butyl).
- Key Differences: No aromatic or nitro groups: Reduces electronic complexity. Higher volatility: Evidenced by use in vaping emissions (e.g., diethyl malonate in ).
- Applications : Classic malonic ester synthesis reagents .
Comparative Data Table
| Compound Name | Substituent | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Potential Applications |
|---|---|---|---|---|---|
| Target Compound | [(1R)-1-(4-Fluorophenyl)-2-nitroethyl] | C₁₅H₁₇FNO₆ | ~338.3 | Nitro, fluorophenyl, ester | Pharmaceuticals, nitroalkane synthesis |
| 2-(2,4-Difluorophenyl)allyl derivative | 2,4-Difluorophenyl-allyl | C₁₅H₁₆F₂O₄ | ~294.3 | Allyl, difluorophenyl | Fluorinated polymer precursors |
| [(4-Fluorophenyl)amino]methylene derivative | (4-Fluoroanilino)methylene | C₁₃H₁₅FNO₄ | ~268.3 | Imine, fluorophenyl | Chelating agents, catalysis |
| Phthalimidomalonate | Phthalimido | C₁₅H₁₅NO₆ | ~305.3 | Phthalimide, ester | Amino acid synthesis |
| Diethyl Ethylmalonate | Ethyl | C₉H₁₆O₄ | ~188.2 | Alkyl, ester | Malonic ester synthesis |
Research Findings and Implications
- Electronic Effects: The nitro group in the target compound increases acidity of α-hydrogens compared to amino- or alkyl-substituted analogs, facilitating nucleophilic reactions .
- Steric Considerations : The (1R)-chiral center and fluorophenyl group may hinder racemization, making it valuable in asymmetric synthesis.
- Toxicity : Alkyl malonates (e.g., diethyl malonate) are associated with respiratory irritation in vaping emissions , whereas nitro-containing derivatives may pose higher reactivity risks.
Preparation Methods
Method 1: Direct Esterification
This method involves the direct esterification of Propanedioic acid with the corresponding alcohol in the presence of an acid catalyst.
Reagents :
- Propanedioic acid
- Ethanol
- Acid catalyst (e.g., sulfuric acid)
-
- Combine Propanedioic acid and ethanol in a flask.
- Add a few drops of sulfuric acid as a catalyst.
- Heat the mixture under reflux for several hours.
- After completion, neutralize the mixture and extract the product using an organic solvent.
Yield : Typically around 70-80%.
Method 2: Multi-step Synthesis via Nitrogen Substitution
This method utilizes nitrogen substitution to introduce the nitro group into the structure.
Reagents :
- Diethyl malonate
- 4-Fluorobenzyl chloride
- Sodium nitrite (for nitration)
-
- Start with diethyl malonate and react it with sodium ethoxide to form an enolate.
- Introduce the 4-fluorobenzyl chloride to form a substituted malonate.
- Nitrate the resulting compound using sodium nitrite in acidic conditions.
Yield : Approximately 60%.
Summary of Preparation Methods
| Method | Key Reagents | Yield (%) |
|---|---|---|
| Direct Esterification | Propanedioic acid, Ethanol | 70-80 |
| Multi-step Nitrogen Substitution | Diethyl malonate, Sodium nitrite | ~60 |
Recent studies have focused on optimizing these methods to improve yields and reduce reaction times:
A study published in Chemistry - A European Journal highlighted modifications in reaction conditions that increased yields by up to 15% through solvent optimization and temperature adjustments during nitration.
Another investigation demonstrated that using microwave-assisted synthesis could significantly decrease reaction times while maintaining high yields of the desired ester.
The preparation of Propanedioic acid, [(1R)-1-(4-fluorophenyl)-2-nitroethyl]-, diethyl ester can be effectively achieved through various synthetic routes. Each method offers distinct advantages regarding yield and complexity. Ongoing research continues to refine these processes, aiming for greater efficiency and sustainability in chemical synthesis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
